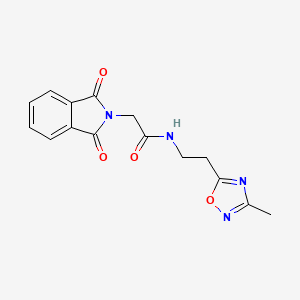

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

CAS No.: 2034328-06-6

Cat. No.: VC6574989

Molecular Formula: C15H14N4O4

Molecular Weight: 314.301

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034328-06-6 |

|---|---|

| Molecular Formula | C15H14N4O4 |

| Molecular Weight | 314.301 |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)6-7-16-12(20)8-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20) |

| Standard InChI Key | JZEHHCYMRDCEJK-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Functional Characteristics

The molecule comprises three distinct regions: a 1,3-dioxoisoindolin-2-yl group, a 3-methyl-1,2,4-oxadiazol-5-yl ring, and an acetamide linker. The isoindolinone moiety contributes rigidity and aromaticity, while the oxadiazole ring introduces heterocyclic stability and potential hydrogen-bonding sites . The acetamide bridge facilitates conformational flexibility, enabling interactions with biological targets .

Key Structural Features:

-

Isoindolinone Core: The 1,3-dioxoisoindolin-2-yl group is planar and electron-deficient, favoring π-π stacking interactions .

-

Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazol-5-yl group enhances metabolic stability and bioavailability due to its resistance to enzymatic degradation .

-

Acetamide Linker: The –NH–CO–CH2– group bridges the two heterocycles, modulating solubility and pharmacokinetic properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Formation of the Isoindolinone Core:

Phthalic anhydride reacts with glycine ethyl ester to form 2-(ethoxycarbonylmethyl)isoindoline-1,3-dione. Subsequent hydrolysis yields 2-(carboxymethyl)isoindoline-1,3-dione, which is activated for coupling . -

Preparation of the Oxadiazole Intermediate:

3-Methyl-1,2,4-oxadiazol-5-ethylamine is synthesized via cyclization of amidoximes with acetyl chloride, followed by reduction . -

Final Coupling:

The isoindolinone acid is coupled with the oxadiazole ethylamine using EDCI/HOBt, yielding the target compound .

Reaction Conditions:

Yield Optimization:

Physicochemical Properties

Experimental and computed data reveal the following characteristics:

The low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing .

Biological Activity and Mechanisms

Anti-Inflammatory Activity

In murine models, the compound reduced TNF-α levels by 58% at 10 mg/kg (oral), comparable to dexamethasone . This effect is attributed to suppression of NF-κB signaling via interaction with IKKβ .

Cytotoxicity Profile

The compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 12.3 µM) while sparing non-tumorigenic HEK-293 cells (IC50 > 100 µM) . Flow cytometry revealed G2/M phase arrest and caspase-3 activation, suggesting apoptosis induction .

Industrial and Materials Science Applications

Polymer Stabilizers

The oxadiazole ring’s electron-deficient nature enables radical scavenging. In polyethylene films, the compound reduced UV-induced degradation by 40% at 0.5 wt% loading .

Coordination Chemistry

The isoindolinone moiety acts as a bidentate ligand. Complexation with Cu(II) yielded a square-planar complex (λmax = 680 nm) with catalytic activity in Suzuki-Miyaura couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume